molecular formula C5H7NO2S2 B8725925 5-methylthiophene-3-sulfonamide

5-methylthiophene-3-sulfonamide

Cat. No. B8725925
M. Wt: 177.2 g/mol
InChI Key: QSLCKXCMCABZSL-UHFFFAOYSA-N
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Patent
US07973051B2

Procedure details

To a solution of the above prepared 5-methyl-thiophene-3-sulfonic acid lithium salt (1.100 g, 6.03 mmol) in 5.0 ml of water was added 0.792 g of sodium acetate (1.6 eq.) and 1.024 g of hydroxylamine-O-sulfonic acid (1.5 eq.), and this mixture was stirred for 2 h at room temperature. HPLC showed complete conversion to the product. The reaction mixture was then partitioned between ethyl acetate and water, the layers were separated, the organic phase was washed with citric acid (10% in water), water and brine, dried over sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica column chromatography (SiO2, hexane/ethyl acetate), to yield finally 0.745 g of the title compound as light yellow solid of mp. 105-106.5° C.
Name
5-methyl-thiophene-3-sulfonic acid lithium salt
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.792 g
Type
reactant
Reaction Step Two
Quantity
1.024 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2][C:3]1[S:7][CH:6]=[C:5]([S:8]([O-:11])(=O)=[O:9])[CH:4]=1.C([O-])(=O)C.[Na+].[NH2:17]OS(O)(=O)=O>O>[CH3:2][C:3]1[S:7][CH:6]=[C:5]([S:8]([NH2:17])(=[O:11])=[O:9])[CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
5-methyl-thiophene-3-sulfonic acid lithium salt
Quantity
1.1 g
Type
reactant
Smiles
[Li+].CC1=CC(=CS1)S(=O)(=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.792 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1.024 g
Type
reactant
Smiles
NOS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic phase was washed with citric acid (10% in water), water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica column chromatography (SiO2, hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC(=CS1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.745 g
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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